(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid
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Overview
Description
(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and hydroxyl groups, making it a subject of interest in both synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid typically involves a multi-step process. The initial step often includes the protection of functional groups to prevent unwanted reactions. This is followed by the coupling of the amino acids through peptide bond formation, which can be facilitated by reagents such as carbodiimides or active esters. The final deprotection step yields the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for the precise control of reaction conditions. These methods ensure high purity and yield, which are critical for applications in pharmaceuticals and research.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled temperatures and pH to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving amino acid metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in changes in cellular processes, such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid: is similar to other amino acid derivatives, such as:
Uniqueness
What sets this compound apart is its specific stereochemistry and functional group arrangement, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and therapeutic applications.
Properties
CAS No. |
66185-75-9 |
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Molecular Formula |
C19H30N4O6 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C19H30N4O6/c1-11(24)16(19(28)29)23-18(27)15(10-12-5-7-13(25)8-6-12)22-17(26)14(21)4-2-3-9-20/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,26)(H,23,27)(H,28,29)/t11-,14+,15+,16+/m1/s1 |
InChI Key |
PPNCMJARTHYNEC-MEYUZBJRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)N)O |
Origin of Product |
United States |
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